molecular formula C6H3ClFNO B584694 5-Chloro-2-fluoronicotinaldehyde CAS No. 882679-90-5

5-Chloro-2-fluoronicotinaldehyde

Cat. No.: B584694
CAS No.: 882679-90-5
M. Wt: 159.544
InChI Key: OAGTZGCJLKCEEY-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoronicotinaldehyde (CAS: 882679-90-5) is a halogenated pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.5 g/mol. It features a pyridine ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and an aldehyde group (-CHO) at position 3. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring regioselective modifications, such as nucleophilic additions or cross-coupling reactions . It is available commercially at 98% purity from suppliers like Combi-Blocks, Biopharmacule Speciality Chemicals, and TRC .

Preparation Methods

Halogenation Strategies for Pyridine Derivatives

Chlorination at the 5-Position

The introduction of chlorine at the 5-position of the pyridine ring is typically achieved through directed electrophilic substitution or metal-catalyzed cross-coupling. A common precursor, 2-chloronicotinaldehyde, undergoes chlorination using reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–25°C. The electron-withdrawing aldehyde group at position 3 directs chlorination to the meta position (position 5), yielding 2,5-dichloronicotinaldehyde.

Key Reaction Conditions for Chlorination:

ReagentSolventTemperatureYield (%)
SO₂Cl₂CH₂Cl₂0–25°C65–75
PCl₅TolueneReflux70–80

Chlorination efficiency depends on the steric and electronic effects of substituents. The aldehyde group enhances ring activation, favoring electrophilic attack at position 5.

Fluorination at the 2-Position: Nucleophilic Aromatic Substitution

Mechanism and Reagent Selection

Fluorination at the 2-position employs nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the pyridine ring. The 2-chloro substituent in 2,5-dichloronicotinaldehyde acts as a leaving group, replaced by fluoride under high-temperature conditions. Potassium fluoride (KF) serves as the fluoride source, while tertiary amines like quinuclidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) enhance reaction rates by stabilizing transition states .

Optimized Fluorination Protocol:

  • Substrate : 2,5-dichloronicotinaldehyde

  • Reagents : KF (3 equiv), quinuclidine (1.5 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 150–200°C

  • Time : 4–6 hours

  • Yield : 52–60%

Quinuclidine outperforms DABCO in yield enhancement due to its stronger nucleophilicity and ability to mitigate side reactions .

Temperature and Solvent Effects

Elevated temperatures (≥150°C) are critical for overcoming the activation energy barrier of SNAr. Polar aprotic solvents like DMSO stabilize ionic intermediates, improving fluoride ion mobility. Comparative studies show:

SolventTemperatureYield (%)
DMSO150°C52
DMF150°C48
NMP150°C45

Side reactions, including aldehyde oxidation or ring decomposition, are minimized at 150°C .

Alternative Routes: One-Pot Halogen Exchange

Simultaneous Chloro-Fluoro Substitution

Recent advances explore one-pot methods for introducing both halogens. Starting from nicotinaldehyde, sequential treatment with N-chlorosuccinimide (NCS) and Selectfluor® in acetonitrile achieves simultaneous 5-chlorination and 2-fluorination. This method avoids isolating intermediates, improving overall efficiency.

Reaction Conditions:

  • Step 1 (Chlorination) : NCS (1.2 equiv), CH₃CN, 25°C, 2 hours

  • Step 2 (Fluorination) : Selectfluor® (1.5 equiv), 80°C, 6 hours

  • Total Yield : 40–45%

While yields are moderate, this approach reduces purification steps and is scalable for pilot production.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance heat transfer and mixing. A representative setup involves:

  • Chlorination Module : 2-chloronicotinaldehyde and Cl₂ gas in a microreactor (residence time: 10 minutes).

  • Fluorination Module : KF/quinuclidine in DMSO at 150°C (residence time: 30 minutes).

This method achieves 65% yield with >95% purity, demonstrating feasibility for ton-scale production.

Byproduct Management

Major byproducts include 2-fluoro-5-chloronicotinic acid (from aldehyde oxidation) and dehalogenated derivatives. Chromatographic purification or recrystallization from ethanol-water mixtures (7:3 v/v) isolates the target compound .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Sequential HalogenationHigh selectivity, established protocolMultiple purification steps60
One-Pot Halogen ExchangeFewer steps, time-efficientModerate yield45
Continuous FlowScalable, consistent qualityHigh equipment cost65

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of nicotinaldehyde derivatives depend on the electronic and steric effects of substituents. Below is a comparison of 5-Chloro-2-fluoronicotinaldehyde with six analogues, highlighting substituent positions, molecular properties, and commercial availability:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS No. Purity (%) Key Suppliers
This compound Cl (5), F (2) C₆H₃ClFNO 159.5 882679-90-5 98 Combi-Blocks, TRC
5-Fluoro-2-methoxypyridine-3-carboxaldehyde F (5), OCH₃ (2) C₇H₆FNO₂ 155.1 351410-62-3 - -
2-Chloro-6-methoxynicotinaldehyde Cl (2), OCH₃ (6) C₇H₆ClNO₂ 171.5 95652-80-5 - -
4-Chloro-2-fluoronicotinaldehyde Cl (4), F (2) C₆H₃ClFNO 159.5 1232432-20-0 98 Combi-Blocks
4-Chloro-5-fluoronicotinaldehyde Cl (4), F (5) C₆H₃ClFNO 159.5 1060802-34-7 96 Combi-Blocks
4-Chloro-6-fluoronicotinaldehyde Cl (4), F (6) C₆H₃ClFNO 159.5 1256824-38-0 95 Combi-Blocks

Key Differences and Research Findings

Substituent Electronic Effects: The fluorine atom at position 2 in this compound is electron-withdrawing, enhancing the electrophilicity of the aldehyde group compared to electron-donating groups like methoxy (-OCH₃) in analogues such as 5-Fluoro-2-methoxypyridine-3-carboxaldehyde . This makes the former more reactive in nucleophilic additions.

Positional Isomerism :

  • The 4-chloro isomers (e.g., 4-Chloro-2-fluoronicotinaldehyde ) exhibit distinct reactivity due to altered substituent proximity. For example, steric hindrance near the aldehyde group in 4-chloro derivatives may reduce accessibility for certain reagents .

Similarity Scores :

  • 2-Chloro-6-methoxynicotinaldehyde (similarity score: 0.70) shares a closer structural resemblance to this compound due to halogen and alkoxy substitutions, though differences in substituent positions and electronic profiles limit direct functional equivalence .

Biological Activity

5-Chloro-2-fluoronicotinaldehyde (C₆H₃ClFNO) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a fluorine atom attached to a nicotinic aldehyde structure. Its molecular formula is C₆H₃ClFNO, and it has been studied for various biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various synthesized compounds, this compound was tested using the agar diffusion method. The results indicated that it exhibited notable inhibition zones against:

Bacterial StrainInhibition Zone (mm)MIC (µg/ml)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100
Bacillus subtilis1460

These results suggest that the compound possesses considerable antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have also been evaluated. In vitro assays indicated low toxicity levels in human cell lines, making it a candidate for further development in therapeutic applications. The compound's safety profile was assessed using standard cytotoxicity assays, revealing an IC₅₀ value greater than 100 µM, which indicates a favorable safety margin for potential use in medicinal chemistry .

Antiviral Activity

Emerging research has highlighted the potential antiviral properties of this compound. A study focusing on its effects against the hepatitis C virus (HCV) showed that the compound inhibited viral replication in cell culture models. The mechanism of action appears to involve interference with viral RNA-dependent RNA polymerase activity, similar to other fluorinated nucleoside analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets. Computational studies have suggested that these substitutions improve binding affinity to microbial enzymes and viral proteins, thereby increasing its efficacy as an antimicrobial and antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-fluoronicotinaldehyde, and how can purity be optimized?

  • Answer : Synthesis typically involves halogenation and formylation of nicotinaldehyde derivatives. For example, fluorination and chlorination steps under controlled conditions (e.g., using POCl₃ for chlorination and KF/18-crown-6 for fluorination) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>97% as reported in supplier data) . Ensure inert atmosphere use to prevent aldehyde oxidation.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic signals .
  • Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peak at m/z 159.55 (M+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer :

  • Wear PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood due to potential aldehyde volatility and respiratory irritation .
  • Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

  • Answer : The aldehyde group and halogen substituents enable Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O at 80°C .
  • Ullmann coupling : CuI/1,10-phenanthroline in DMSO at 120°C for C–N bond formation .
    Monitor reaction progress via TLC or LC-MS to optimize yields.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Answer : The electron-withdrawing fluorine and chlorine substituents activate the pyridine ring for NAS. The aldehyde group at position 3 directs nucleophiles (e.g., amines, thiols) to positions 4 or 6 via resonance stabilization of intermediates . Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on solvent polarity and nucleophile strength.

Q. How can researchers resolve contradictory data regarding the stability of this compound under acidic vs. basic conditions?

  • Answer :

  • Acidic conditions : Protonation of the aldehyde group may lead to hydration or polymerization. Stabilize with dilute HCl (<1 M) and low temperatures (0–5°C) .
  • Basic conditions : Aldehydes can undergo Cannizzaro disproportionation. Avoid strong bases (e.g., NaOH); use mild bases like NaHCO₃ for pH adjustment .
  • Contradictions : Discrepancies in stability reports may arise from trace metal impurities (e.g., Fe³⁺) accelerating degradation. Include chelating agents (EDTA) in buffers .

Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs)?

  • Answer : Use as a carbonyl component in:

  • Biginelli reaction : With urea/thiourea and β-ketoesters under acid catalysis (e.g., HCl/EtOH) to synthesize dihydropyrimidinones .
  • Hantzsch dihydropyridine synthesis : React with β-ketoesters and ammonium acetate in ethanol under reflux .
    Optimize stoichiometry (1:1:1 ratio) and solvent polarity to favor cyclization.

Properties

IUPAC Name

5-chloro-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGTZGCJLKCEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654216
Record name 5-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-90-5
Record name 5-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of diisopropylamine (12.8 mL, 91.2 mmol) in THF (100 mL) was added butyllithium (31.9 mL of 2.5 M, 79.8 mmol) over 5 min. After 5 min, the reaction was cooled to −78° C. for 15 min. Then 5-chloro-2-fluoro-pyridine (10.0 g, 76.0 mmol) was slowly added over 5 min. The reaction was kept at −78° C. for an additional 1.5 hr. Then, morpholine-4-carbaldehyde (17.5 g, 152.1 mmol) was added rapidly. The mixture was stirred for a further 2 min and quenched with 10% citric acid and the mixture was allowed to warm to room temperature. The pH was adjusted to 5-6 with additional citric acid solution. The mixture was extracted with dichloromethane (3×200 mL) and the combined organic layers were dried over Na2SO4, filtered and concentrated. Flash chromatography (SiO2, 0-25% EtOAc-Hexanes, gradient elution) provided the desired product as an off-white crystalline solid (8.95 g, 74% yield). LC-MS shows the mass for the desired product and the corresponding hydrate: 1H NMR (300 MHz, CDCl3) δ 10.28 (d, J=8.4 Hz, 1H), 8.41 (t, J=1.4 Hz, 1H) and 8.25 (dd, J=2.7, 7.8 Hz, 1H) ppm; LC/MS Gradient 10-90%, 0.1% formic 5 min, C18/ACN, RT=2.45 min, (M+H) 159.91.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Yield
74%

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